molecular formula C17H19ClN2O B6619372 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride CAS No. 105650-26-8

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride

Cat. No.: B6619372
CAS No.: 105650-26-8
M. Wt: 302.8 g/mol
InChI Key: IPBFLJORDQJZLM-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride is a chemical compound with the molecular formula C17H19ClN2O It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-benzyloxyindole, which is prepared by the reaction of indole with benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Intermediate: The 6-benzyloxyindole is then reacted with ethylene oxide to form 2-[6-(benzyloxy)-1H-indol-3-yl]ethanol.

    Amination: The 2-[6-(benzyloxy)-1H-indol-3-yl]ethanol is then subjected to amination using ammonia or an amine source to form 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction: Formation of 2-[6-(benzyloxy)-1H-indol-3-yl]ethanol.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and other proteins involved in cellular signaling.

    Pathways Involved: It can modulate pathways related to neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxyindole: A precursor in the synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride.

    2-Benzyloxyethanol: Another compound with a benzyloxy group, used in different chemical reactions.

Uniqueness

This compound is unique due to its specific structure, which combines the indole ring with a benzyloxy group and an amine side chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFLJORDQJZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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